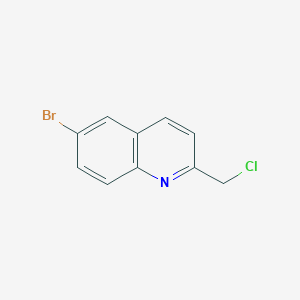
5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one
Vue d'ensemble
Description
5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one typically involves the nitration of 5-chloro-1,3-dihydro-2H-benzimidazol-2-one. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and improved safety compared to batch processes. The use of automated systems ensures consistent product quality and reduces the risk of hazardous incidents .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 5-Amino-4-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of benzimidazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one
- 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (Diazepam)
Uniqueness
5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one is unique due to the presence of both chloro and nitro substituents on the benzimidazole ring, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C7H4ClN3O3 |
|---|---|
Poids moléculaire |
213.58 g/mol |
Nom IUPAC |
5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4ClN3O3/c8-3-1-2-4-5(6(3)11(13)14)10-7(12)9-4/h1-2H,(H2,9,10,12) |
Clé InChI |
XIKTXPKKPIKRJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC(=O)N2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B8643268.png)
![4-{[(Oxan-4-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B8643270.png)



